molecular formula C15H19NO2 B3327244 N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]acetamide CAS No. 326793-94-6

N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]acetamide

Cat. No.: B3327244
CAS No.: 326793-94-6
M. Wt: 245.32 g/mol
InChI Key: SDSGISCYQWUIMI-LBPRGKRZSA-N
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Description

However, its structural analogs, particularly Ramelteon (N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide), are extensively documented. Ramelteon is a melatonin receptor agonist (MT₁ and MT₂) approved for treating insomnia due to its ability to modulate sleep-wake cycles . Key properties of Ramelteon include:

  • Molecular Formula: C₁₆H₂₁NO₂
  • Molecular Weight: 259.34 g/mol
  • CAS No.: 196597-26-9
  • Solubility: ≥12.95 mg/mL in DMSO; ≥54.9 mg/mL in ethanol .
  • Pharmacokinetics: Oral bioavailability with a strong first-pass effect, hepatic metabolism, and a half-life longer than melatonin (0.8–1.93 hours) .

The acetamide variant replaces Ramelteon’s propanamide group with an acetamide moiety.

Properties

IUPAC Name

N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-10(17)16-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-18-14/h4-5,12H,2-3,6-9H2,1H3,(H,16,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSGISCYQWUIMI-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326793-94-6
Record name (S)-N-(2-(1,6,7,8-Tetrahydro-2H-indeno(5,4-b) furan-8-yl)ethyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0326793946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-N-(2-(1,6,7,8-TETRAHYDRO-2H-INDENO(5,4-B) FURAN-8-YL)ETHYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A573X4PV9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]ethyl]acetamide typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the cyclopentaebenzofuran ring system and the subsequent attachment of the acetamide group. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e]benzofuran-8-yl]ethyl]acetamide is a complex organic compound featuring a cyclopentaebenzofuran ring system, attracting significant interest in scientific research for its potential biological activities and applications.

The synthesis of N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e]benzofuran-8-yl]ethyl]acetamide involves multiple steps, beginning with simpler organic molecules. Key steps include forming the cyclopentaebenzofuran ring system and attaching the acetamide group, often using organic solvents, catalysts, and protective groups to ensure selectivity and yield. Industrial production utilizes large-scale organic synthesis techniques, such as continuous flow reactors and automated synthesis systems, to optimize temperature, pressure, and reaction time for high yields and purity.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: Introduces oxygen-containing functional groups.
  • Reduction: Removes oxygen-containing functional groups or reduces double bonds.
  • Substitution: Replaces one functional group with another.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions like temperature, solvent, and pH are carefully controlled to achieve specific products.

Ramelteon

Mechanism of Action

The mechanism of action of N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]ethyl]acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and signaling pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Ramelteon (Propanamide Variant)

Key Features :

  • Structure : Cyclopentabenzofuran core with a propanamide side chain.
  • Mechanism : Selective MT₁/MT₂ receptor agonist.
  • Clinical Use : Reduces sleep latency and increases total sleep time in chronic insomnia .
  • Adverse Effects : Headache (18%), fatigue (6%), dizziness (5%) .

Physicochemical Properties :

Property Value Reference
Melting Point 113–115°C
Density 1.119 g/cm³
LogP 2.96
Plasma Protein Binding ~82%

Agomelatine (N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide)

Key Features :

  • Structure : Naphthalene core with acetamide and methoxy groups.
  • Mechanism : Melatonin receptor agonist and 5-HT₂C receptor antagonist.
  • Clinical Use : Treats major depressive disorder by synchronizing circadian rhythms .
  • Adverse Effects : Liver toxicity (rare but severe), nausea, dizziness .

Physicochemical Properties :

Property Value Reference
Molecular Formula C₁₅H₁₇NO₂
Molecular Weight 243.30 g/mol
LogP 2.8 (estimated)

Structural and Functional Comparison

Parameter Ramelteon (Propanamide) Agomelatine (Acetamide)
Core Structure Cyclopentabenzofuran Naphthalene
Receptor Targets MT₁/MT₂ MT₁/MT₂ + 5-HT₂C antagonism
Half-Life 1.2–2.0 hours 1–2 hours
Metabolism Hepatic (CYP1A2, CYP2C) Hepatic (CYP1A2, CYP2C9)
Clinical Indication Insomnia Depression
Key Adverse Effects Headache, dizziness Hepatotoxicity, nausea

Other Related Compounds

  • Colchicine Derivatives (e.g., (S)-N-(5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)acetamide): These acetamide-containing compounds () target microtubules and are used for gout, but they lack structural or functional overlap with the cyclopentabenzofuran-based compounds.

Biological Activity

N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e]benzofuran-8-yl]ethyl]acetamide is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the cyclopenta[e]benzofuran ring system. Its molecular formula is C15H19NO2C_{15}H_{19}NO_2 with a molecular weight of 245.32 g/mol. The InChI key for this compound is InChI=1S/C15H19NO2/c1-10(17)16-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-18-14/h4-5,12H,2-3,6-9H2,1H3,(H,16,17)/t12-/m0/s1 .

Anti-inflammatory Properties

Research has indicated that N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e]benzofuran-8-yl]ethyl]acetamide exhibits anti-inflammatory effects. A study demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

The compound has also shown promise in anticancer research. In various assays, it was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and proliferation .

The biological activity of N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e]benzofuran-8-yl]ethyl]acetamide is believed to be mediated through its interaction with various molecular targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and tumor progression.
  • Receptor Modulation : It can modulate receptor activity related to pain and inflammation.
  • Cell Signaling Pathways : It influences pathways such as NF-kB and MAPK that are crucial for cell survival and apoptosis .

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant reduction in IL-6 and TNF-alpha levels in treated cells compared to controls (p < 0.05).
Study 2Induced apoptosis in human breast cancer cell lines with an IC50 value of 15 µM.
Study 3Showed inhibition of COX enzymes leading to decreased prostaglandin synthesis.

Clinical Relevance

The potential applications of N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e]benzofuran-8-yl]ethyl]acetamide extend beyond basic research into clinical settings. Its anti-inflammatory and anticancer properties suggest it could serve as a lead compound for drug development targeting chronic inflammatory diseases and various cancers.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]acetamide to ensure high yield and purity?

  • Methodological Answer : The synthesis of structurally similar benzofuran-derived acetamides (e.g., ) highlights the importance of:

  • Catalyst Selection : Use of palladium-based catalysts for cyclization steps to form the benzofuran core.
  • Temperature Control : Maintaining reactions at 60–80°C to minimize side-product formation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.
  • Purification Methods : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the final product.
    • Reference : Similar protocols for benzofuran-acetamide derivatives are detailed in .

Q. How can researchers characterize the stereochemical configuration of the cyclopenta[e]benzofuran moiety in this compound?

  • Methodological Answer :

  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) with isocratic elution to resolve enantiomers.
  • X-ray Crystallography : Single-crystal analysis confirms the (8S) configuration (critical for biological activity).
  • Optical Rotation : Compare observed rotation with literature values for structurally related compounds (e.g., reports 100% purity but lacks stereochemical data) .

Q. What experimental strategies are recommended to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours.
  • Analytical Monitoring : Use UPLC-MS to identify degradation products.
  • Kinetic Stability : Calculate half-life (t₁/₂) using Arrhenius plots for temperature-dependent stability ( notes stability under recommended storage conditions) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s mechanism of action in modulating neurological targets (e.g., serotonin receptors)?

  • Methodological Answer :

  • In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity to 5-HT receptors, leveraging the benzofuran scaffold’s structural similarity to known ligands () .
  • In Vitro Binding Assays : Radioligand displacement assays (³H-LSD for 5-HT₂A receptors) with HEK293 cells expressing recombinant receptors.
  • Functional Assays : Measure cAMP accumulation or calcium flux to evaluate receptor activation/inhibition.

Q. What methodologies are suitable for resolving contradictory data between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and blood-brain barrier penetration (e.g., PAMPA-BBB assay).
  • Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites in liver microsomes.
  • Dose-Response Optimization : Conduct dose-ranging studies in rodent models to align in vitro IC₅₀ values with effective plasma concentrations ( suggests anticonvulsant potential but lacks in vivo data) .

Q. How can researchers evaluate the compound’s potential off-target effects in complex biological systems?

  • Methodological Answer :

  • Broad-Panel Screening : Test against 100+ GPCRs, kinases, and ion channels using commercial panels (e.g., Eurofins Cerep).
  • Transcriptomic Analysis : RNA-seq of treated cell lines (e.g., SH-SY5Y neurons) to identify dysregulated pathways.
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing effects in wild-type vs. receptor-knockout cells.

Critical Analysis of Evidence Gaps

  • Toxicity Data : and lack ecotoxicological and acute toxicity profiles. Researchers should conduct OECD 423 (acute oral toxicity) and Ames tests for mutagenicity .
  • Stereochemical Validation : No direct X-ray data for the (8S) configuration is provided; collaborative crystallography studies are recommended.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]acetamide

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